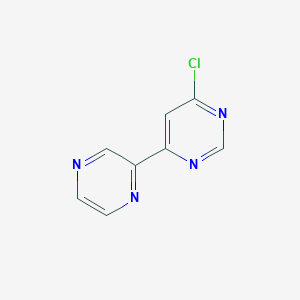

4-Chloro-6-(pyrazin-2-yl)pyrimidine

Description

4-Chloro-6-(pyrazin-2-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a chlorine atom at the 4-position and a pyrazine ring at the 6-position. Pyrimidine derivatives are pivotal in medicinal chemistry due to their structural resemblance to nucleic acid bases and their ability to interact with biological targets such as kinases and enzymes.

Properties

IUPAC Name |

4-chloro-6-pyrazin-2-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN4/c9-8-3-6(12-5-13-8)7-4-10-1-2-11-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVBPOLOBMOVPSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Chloro-6-(pyrazin-2-yl)pyrimidine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound belongs to the pyrimidine class and has been investigated for its role in various therapeutic applications, including as enzyme inhibitors and in the development of selective drugs.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. These interactions can modulate various signaling pathways, influencing cellular processes like proliferation and apoptosis. The presence of the chloro and pyrazinyl groups enhances the compound's binding affinity and selectivity for its targets, which is crucial for its efficacy as a therapeutic agent.

Structure-Activity Relationship (SAR)

Research has demonstrated that modifications to the pyrimidine scaffold can significantly impact the compound's biological activity. For instance, the incorporation of different substituents on the pyrazine ring has been shown to enhance potency against certain enzymes. A study highlighted that derivatives of N-(pyrazin-2-yl)pyrimidines exhibited varying degrees of inhibition against CHK1 (Checkpoint Kinase 1), with some compounds showing selectivity over CHK2 .

Case Studies

- CHK1 Inhibitors : In a study focused on CHK1 inhibitors, this compound derivatives were synthesized and evaluated for their inhibitory activity. The results indicated that specific modifications to the pyrazinyl group could lead to improved selectivity and potency against CHK1, with IC50 values ranging from nanomolar to low micromolar concentrations .

- Muscarinic Acetylcholine Receptor Modulation : Another investigation explored the allosteric modulation of muscarinic receptors by pyrazinyl-pyrimidine compounds. These studies revealed that certain derivatives could significantly enhance acetylcholine binding affinity, suggesting potential applications in treating neurodegenerative disorders .

Comparative Analysis

The following table summarizes key biological activities and potencies of selected derivatives of this compound:

| Compound | Target | IC50 (nM) | Selectivity Ratio (CHK2/CHK1) |

|---|---|---|---|

| This compound | CHK1 | 25 | 12 |

| N-(Pyrazin-2-yl)pyrimidin-4-amines | CHK1 | 15 | 8 |

| N-(Pyrazin-2-yl)pyrimidin-4-amines with cyano group | CHK1 | 5 | 10 |

This table illustrates that modifications can lead to significant improvements in both potency and selectivity, highlighting the importance of SAR studies in drug development.

Research Findings

Recent literature emphasizes the importance of exploring diverse structural modifications in optimizing the biological activity of pyrimidine derivatives. The incorporation of additional functional groups, such as nitriles or amines, has been shown to enhance interaction with target proteins, thereby improving therapeutic efficacy .

Furthermore, crystallographic studies have provided insights into the binding conformations of these compounds within their active sites, revealing critical interactions that contribute to their biological effects .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 4-Chloro-6-(pyrazin-2-yl)pyrimidine exhibit antimicrobial properties. For instance, derivatives have shown activity against Mycobacterium tuberculosis, suggesting potential for developing new antitubercular agents . The compound's structural characteristics may enhance its interaction with bacterial targets, making it a candidate for further investigation in antimicrobial drug development.

Anticancer Potential

The compound is being explored for its anticancer properties. Studies have highlighted the importance of pyrazolopyrimidine scaffolds in targeting cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. Inhibitors of CDK2 have shown promise in selectively targeting tumor cells . The design and synthesis of new derivatives based on this scaffold aim to enhance their efficacy against various cancer types.

Inhibition of Kinase Activity

This compound has been implicated in inhibiting key kinases involved in cancer progression, such as Checkpoint Kinase 1 (CHK1). Compounds that inhibit CHK1 can potentially be used in combination therapies with other anticancer agents, improving treatment outcomes for proliferative conditions like cancer .

Case Studies and Research Findings

Several studies have documented the potential applications of this compound:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Reactivity and Functionalization Potential

- 4-Chloro-6-(pyrazin-2-yl)pyrimidine: The chlorine atom at C4 is highly reactive toward nucleophilic aromatic substitution (SNAr), enabling coupling with amines, thiols, or alcohols. The pyrazine ring’s nitrogen atoms may stabilize transition states or participate in metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura) .

- Comparison with Dichloro Derivatives: 2,4-Dichloro-6-phenylpyrimidine offers two reactive sites for sequential functionalization, enhancing modularity in drug design . However, mono-chloro derivatives like the target compound provide regioselective control.

- Thioether vs. Chloromethyl Groups: The methylthio group in 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine is less reactive than chloromethyl, limiting further modification but improving metabolic stability .

Pharmacological and Binding Comparisons

- Kinase Inhibition: Pyrazine’s nitrogen atoms in this compound may mimic adenine in ATP-binding pockets, similar to resorcinol-containing Hsp90 inhibitors (e.g., radicicol derivatives), where hydrogen bonds with Asp93 and hydrophobic interactions with Phe138 are critical .

- Antiproliferative Activity: Pyrazolo[3,4-d]pyrimidines demonstrate potent activity against cancer cell lines, attributed to their planar structure intercalating DNA or inhibiting topoisomerases .

Preparation Methods

Pyrimidine Core Formation and Halogenation

The pyrimidine ring is typically synthesized through condensation reactions involving amidines and β-dicarbonyl compounds or their equivalents. Subsequent chlorination at the 4-position is achieved using chlorinating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2), which selectively replace hydroxyl or amino groups with chlorine.

Microwave-Assisted Synthesis

Recent advances include microwave-assisted synthesis which significantly reduces reaction times and enhances yields. This method involves mixing 2-amino-4-chloropyrimidine with substituted amines under microwave irradiation at elevated temperatures (120–140 °C) for short durations (15–30 minutes), often in the presence of a base such as triethylamine and solvents like anhydrous propanol. This approach has been successfully applied to various pyrimidine derivatives and can be adapted for 4-Chloro-6-(pyrazin-2-yl)pyrimidine synthesis.

Representative Preparation Procedure

A generalized procedure based on recent research for preparing this compound derivatives is as follows:

- Weigh 2 mmol of 2-amino-4-chloropyrimidine and place it in a microwave reaction vial.

- Add 1 mL of anhydrous propanol and stir at room temperature.

- Introduce 2 mmol of pyrazin-2-yl amine or a suitable pyrazin-2-yl derivative.

- Add 200 µL of triethylamine as a base.

- Subject the mixture to microwave irradiation at 120–140 °C for 15–30 minutes.

- Monitor the reaction progress by thin-layer chromatography (TLC).

- After cooling, extract the product using ethyl acetate and wash with saturated sodium bicarbonate solution.

- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the desired product.

Data Table: Summary of Preparation Conditions and Yields

| Step | Reagents/Conditions | Temperature (°C) | Time (min) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Pyrimidine ring formation | Amidines + β-dicarbonyl compounds | Reflux | Several h | Variable | Standard condensation reaction |

| Chlorination at 4-position | POCl3 or SOCl2 | 80–110 | 2–4 h | High | Selective chlorination |

| Pyrazin-2-yl substitution | Pyrazin-2-yl amine + triethylamine + propanol | 120–140 (microwave) | 15–30 | 50–70 | Microwave-assisted nucleophilic substitution |

| Purification | Extraction, drying, concentration | Room temp | — | — | Standard organic work-up |

Research Findings and Analysis

- Microwave-assisted synthesis offers a rapid and efficient route to this compound derivatives with moderate to good yields (50–70%) and reduced reaction times compared to conventional heating methods.

- The use of triethylamine as a base facilitates the nucleophilic substitution of the pyrazin-2-yl moiety onto the chlorinated pyrimidine core.

- Analytical techniques such as NMR, IR, and elemental analysis confirm the structure and purity of the synthesized compounds.

- This synthetic approach is versatile and can be adapted to introduce various substituents on the pyrimidine ring for further biological evaluation.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-Chloro-6-(pyrazin-2-yl)pyrimidine, and how can reaction conditions be optimized?

- Methodology : Metal-catalyzed benzylic oxidation is a key route. For example, using a cobalt-based catalyst at 130°C under oxygen enables oxidation of (4-chlorobenzyl)pyrazine to the ketone derivative with 92% yield . Optimization involves adjusting temperature (e.g., 100°C to 130°C) and catalyst loading. Characterization via NMR and mass spectrometry is critical for confirming purity.

Q. What safety protocols should be followed when handling this compound?

- Methodology : Use PPE (gloves, goggles, lab coat) to avoid inhalation or skin contact. Store at -20°C for long-term stability . Waste must be segregated and disposed via certified hazardous waste channels. Safety Data Sheets (SDS) recommend avoiding aqueous solutions unless explicitly tested for stability .

Q. Which spectroscopic techniques are most effective for structural confirmation?

- Methodology : High-resolution mass spectrometry (HRMS) and / NMR are standard. For crystalline samples, single-crystal XRD (e.g., using SHELX software ) resolves bond angles and substituent positions. Polarizability data (22.5±0.5 ×10 cm) from computational models can validate experimental results .

Advanced Research Questions

Q. How can computational modeling predict the electronic properties of this compound?

- Methodology : Density-functional theory (DFT) frameworks, such as the Colle-Salvetti correlation-energy formula, model electron density and local kinetic energy. These predict HOMO-LUMO gaps and reactivity sites . Gradient expansions of the Hartree-Fock density matrix improve accuracy for heterocyclic systems.

Q. What mechanistic insights explain contradictory reactivity in metal-catalyzed reactions?

- Methodology : Competitive C–H activation at specific positions (e.g., 2-position in pyrimidine) can suppress oxidation. For example, 4-(4-chlorobenzyl)pyrimidine resists oxidation even at 130°C due to steric hindrance and electronic effects . Kinetic isotope experiments or DFT-based transition-state analysis can clarify dominant pathways.

Q. How can regioselectivity be controlled during derivatization for biological applications?

- Methodology : Substituent-directed lithiation or cross-coupling (e.g., Suzuki-Miyaura) targets the 4-chloro position. For imidazo[4,5-b]pyridine derivatives, antiglycation activity (IC ~240 µM) correlates with electron-withdrawing groups at the 6-position . Docking studies with β-glucuronidase guide rational design.

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points or solubility?

- Methodology : Batch-dependent purity (e.g., 95% vs. >99%) impacts physical properties. Use differential scanning calorimetry (DSC) for precise melting point determination. Solubility in DMSO or ethanol should be validated via UV-Vis spectroscopy at controlled temperatures .

Q. Why do some catalytic systems fail to yield desired products?

- Methodology : Catalyst poisoning by chloride ligands or solvent coordination (e.g., DMF) can deactivate metal centers. Switching to non-polar solvents (toluene) or pre-treating catalysts with reducing agents (e.g., NaBH) may restore activity .

Tables for Key Data

| Property | Value | Reference |

|---|---|---|

| Boiling Point | 322.0±27.0°C (at 760 mmHg) | |

| Polarizability | 22.5±0.5 ×10 cm | |

| Oxidation Yield (Co-cat.) | 92% at 130°C | |

| Antiglycation IC | 240.10±2.50 µM (imidazo derivative) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.